4-Tert-butyl-1,3-oxazolidine-2,5-dione
Overview
Description
4-Tert-butyl-1,3-oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-1,3-oxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring . The reaction typically requires a solvent such as tetrahydrofuran and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Tert-butyl-1,3-oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,3-oxazolidine-2,5-dione involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-1,3-oxazolidin-2-one
- 4-Tert-butyl-1,3-oxazolidine
- 4-Tert-butyl-1,3-oxazolidine-2-thione
Uniqueness
4-Tert-butyl-1,3-oxazolidine-2,5-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXOXRGSKKLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569508, DTXSID801267732 | |
Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-38-2, 62965-56-4 | |
Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3981-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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